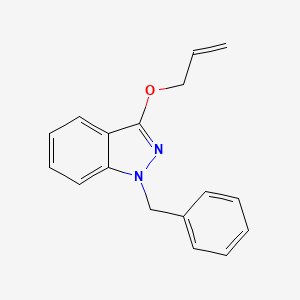

Benzyl-3-propenyloxy-1H-indazole

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 290 nm (ε = 12,000 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated indazole-benzenoid system. A weaker n→π* band appears near 340 nm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z = 264.1 ([M+H]⁺), with fragmentation pathways including:

- Loss of allyloxy radical (m/z 207.1),

- Benzyl group cleavage (m/z 173.1).

Propriétés

IUPAC Name |

1-benzyl-3-prop-2-enoxyindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJCYGTWNYUCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700855 | |

| Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25854-83-5 | |

| Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Benzyl-3-propenyloxy-1H-indazole is a derivative of the indazole family. Indazole compounds have been found to interact with a wide variety of targets, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents. .

Mode of Action

Indazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors.

Biochemical Pathways

Indazole compounds have been reported to affect various biochemical pathways, including inflammatory pathways, cancer pathways, and others.

Activité Biologique

Benzyl-3-propenyloxy-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 224.26 g/mol. The compound exhibits good bioavailability, which is crucial for its potential therapeutic applications.

Target Interactions:

this compound interacts with various biological targets through several mechanisms:

- Enzyme Inhibition: Indazole derivatives, including this compound, can inhibit specific enzymes involved in cancer and inflammatory pathways.

- Receptor Modulation: The compound may modulate receptor activity, influencing cellular responses to various stimuli.

- Ion Channel Interaction: It can affect ion channel activity, which is vital in numerous physiological processes.

Anticancer Activity

Research indicates that indazole derivatives possess significant anticancer properties. For instance, studies have shown that certain indazole compounds inhibit the growth of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. One derivative demonstrated an IC50 value of 5.15 µM against the K562 cell line, showcasing its potential as an anticancer agent .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|---|

| This compound | K562 | 5.15 | 33.2 |

| Compound 6o | A549 | TBD | TBD |

| Compound NV6 | PC-3 | TBD | TBD |

Antimicrobial and Antiprotozoal Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated activity against Leishmania species, with some compounds showing effectiveness comparable to standard treatments like amphotericin B. Electron microscopy confirmed structural damage to the parasites, indicating a potential for developing new antileishmanial agents .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Oral Bioavailability: Approximately 50% across various compounds tested.

- Blood-Brain Barrier Penetration: The compound shows a penetration rate around 39%, indicating potential central nervous system activity.

Table 2: Pharmacokinetic Properties

| Property | Value (%) |

|---|---|

| Oral Bioavailability | 50.3 |

| Blood-Brain Barrier Penetration | 39.3 |

Case Studies and Research Findings

Numerous studies have explored the biological activities of indazole derivatives:

- Antileishmanial Activity: A study evaluated the efficacy of several indazole derivatives against Leishmania species, with promising results indicating potential for further development in treating leishmaniasis .

- Cancer Cell Line Studies: Various compounds were tested against multiple cancer cell lines, revealing significant inhibitory effects and suggesting that structural modifications could enhance their efficacy and selectivity .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- The hydroxyl group (CAS 2215-63-6) enhances polarity, likely improving aqueous solubility compared to the hydrophobic propenyloxy chain .

- Pharmacological Implications: The dimethylaminopropoxy derivative (C₁₉H₂₃N₃O) has demonstrated anti-inflammatory activity in preclinical studies, suggesting that aminoalkyloxy chains enhance bioactivity . The chloromethyl analog’s reactivity may limit its therapeutic use but could be valuable in prodrug design or covalent inhibitor development .

Q & A

Q. What are the optimized synthetic routes for Benzyl-3-propenyloxy-1H-indazole, and how do reaction conditions influence yields?

- Methodological Answer : Synthesis typically involves Friedel-Crafts cyclization or copper-catalyzed intramolecular C-N bond formation using 2-halobenzoic acids and hydrazines. For derivatives, aroylation or alkylation steps under dry conditions (e.g., Et₃N, CH₂Cl₂, or DMF) are critical. For example, Scheme 1 in outlines a multi-step process using SOCl₂, THF, and reflux conditions to achieve intermediates. Yield optimization requires precise stoichiometry, inert atmospheres, and temperature control (e.g., 0°C to reflux). Purity can be enhanced via column chromatography or recrystallization .

Q. Which characterization techniques are essential for verifying the structure and purity of this compound derivatives?

- Methodological Answer :

- X-ray crystallography () resolves stereochemistry and hydrogen-bonding patterns (e.g., CIF files for crystal structures).

- LCMS () confirms molecular weight (e.g., m/z=410 [M+H]⁺) and purity (>98%).

- NMR (¹H/¹³C) identifies substituent positions and monitors reaction progress.

- HPLC ensures purity, particularly for analogs with bioactivity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Controls : Adhere to TWA (time-weighted average) limits and use fume hoods. Skin exposure must be minimized (, Section 8).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Screening : Introduce electron-withdrawing/donating groups (e.g., -OCH₃, -NO₂) at positions 3 or 7 to modulate solubility and target binding.

- Bioassays : Use kinase inhibition assays or cGMP activation studies () to evaluate potency.

- Computational Modeling : Perform docking simulations (e.g., AutoDock) to predict interactions with targets like soluble guanylate cyclase .

Q. How should researchers resolve contradictions in toxicity data for this compound derivatives?

- Methodological Answer :

- Data Gaps : Note that persistence, bioaccumulation, and endocrine disruption data are unavailable (, Sections 12.3–12.7).

- Mitigation Strategies :

- Conduct in vitro assays (e.g., Ames test for mutagenicity).

- Use Daphnia magna or zebrafish models for ecotoxicity screening.

- Cross-reference REACH compliance () to identify regulatory requirements .

Q. What methodologies are recommended for assessing the environmental fate of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.